4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZWLBNOSFQMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as analgesic and sedative agents
Mode of Action
The compound’s structure suggests that it may form moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions. These interactions could potentially influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities, suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to reduce blood glucose, suggesting potential therapeutic applications in conditions such as diabetes and cardiovascular diseases.
Biological Activity
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine and fluorine atoms in the pyrrolo[3,2-c]pyridine scaffold contributes to its unique chemical properties, influencing its biological interactions.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. It binds to active or allosteric sites on these enzymes, modulating their activity and potentially reducing tumor growth.
- Targeting Fibroblast Growth Factor Receptors (FGFRs) : Preliminary studies suggest that this compound may inhibit FGFRs, which are crucial in tumorigenesis. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several case studies have highlighted the potential of this compound in preclinical settings:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis. For example, it was shown to reduce viability in breast cancer cell lines with IC50 values in the low micromolar range .
- Kinase Inhibition Assays : Compounds structurally similar to this compound have been evaluated for their kinase inhibitory properties. These studies reveal that certain derivatives exhibit potent inhibition against FGFRs with IC50 values ranging from nanomolar to low micromolar concentrations .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has been investigated for its role as a lead compound in the development of new therapeutic agents. Its structure allows for interactions with specific biological targets, making it a candidate for drug development aimed at treating various diseases, particularly cancers.
Kinase Inhibition:
Research indicates that this compound can inhibit specific kinases involved in cancer progression. For instance, it has shown promise in targeting fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. Inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its therapeutic potential in oncology .
| Application | Description |
|---|---|
| Cancer Treatment | Potential inhibitor of FGFRs; may reduce tumor growth and promote apoptosis. |
| Kinase Inhibitors | Explored as a scaffold for developing selective kinase inhibitors. |
| Drug Development | Serves as a lead compound for new drugs targeting specific diseases. |
Biological Research
Biological Interactions:
The compound is used in assays to study its effects on various biological pathways. Its ability to bind to enzymes or receptors allows researchers to investigate its influence on cellular processes.
Mechanism of Action:
The mechanism often involves binding to active or allosteric sites on enzymes, thereby modulating their activity. This characteristic makes it an essential tool for studying enzyme inhibition and receptor binding .
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Binds to enzymes, inhibiting their activity and altering biological pathways. |
| Receptor Binding | Interacts with receptors involved in disease processes, aiding research efforts. |
Material Science
Electronic Properties:
Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonics. The halogen substituents enhance its reactivity and stability, making it suitable for use in advanced materials .
| Material Application | Description |
|---|---|
| Organic Electronics | Potential use in the development of electronic devices due to favorable properties. |
| Photonics | Investigated for applications in light-emitting devices and sensors. |
Case Studies
-
Inhibition of Kinases:
A study demonstrated that derivatives of this compound effectively inhibited FGFRs, leading to decreased proliferation rates in cancer cell lines. This finding supports the compound's potential as an anticancer agent. -
Biological Assays:
In vitro assays have shown that the compound interacts with various biological targets, leading to insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrolo-pyridine Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Lipophilicity: Dichloro derivatives (e.g., 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine) exhibit higher logP values than mono-halogenated compounds, impacting membrane permeability .
- Steric Effects : Bulky substituents like iodine (e.g., 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine) may hinder nucleophilic substitution reactions compared to smaller halogens .
Functional Group Variations
Table 2: Impact of Functional Modifications
Key Observations:
- Aldehyde Functionalization : The carbaldehyde derivative (C₈H₅ClN₂O) offers a reactive site for further derivatization, unlike the target compound’s halogens .
- Amino Substitution: The 3-amino group in 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine enhances hydrogen-bonding capacity, critical for receptor interactions .
Preparation Methods
Starting Material Preparation: Halogenated Aminopyridines
- The synthesis begins with 4-amino-2-bromopyridine , which undergoes iodination using iodine monochloride in acetic acid at 75 °C for 3 hours. This reaction produces a mixture of regioisomers, from which the desired 2-bromo-5-iodopyridin-4-amine is isolated by chromatographic separation with yields around 38%.
| Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-amino-2-bromopyridine to 2-bromo-5-iodopyridin-4-amine | Iodine monochloride, AcOH, 75 °C, 3 h | 38 | Regioselective iodination with chromatographic purification |
Palladium-Catalyzed Cross-Coupling and Cyclization
The sulfonamide intermediate undergoes sequential Sonogashira cross-coupling with alkynes followed by base-catalyzed domino cyclization to form the pyrrolo[3,2-c]pyridine core. Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are employed under nitrogen atmosphere, typically in dioxane/water mixtures at elevated temperatures (~80 °C).
The cyclization step is critical and benefits from the sulfonamide group’s influence on proton acidity, increasing reaction efficiency.
| Step | Catalyst | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Sonogashira coupling | Pd catalyst, CuI | Dioxane/water | 80 °C | Several hours | Formation of alkyne intermediate |
| Domino cyclization | Base (e.g., K2CO3) | Same as above | 80 °C | Several hours | Ring closure to pyrrolo[3,2-c]pyridine |
The preparation of a related compound (compound 3 in the cited study) illustrates the general strategy:
- Starting from 4-amino-2-bromopyridine, iodination yields 2-bromo-5-iodopyridin-4-amine.
- Conversion to the methanesulfonamide derivative.
- Sonogashira coupling with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate.
- Base-catalyzed domino cyclization to form the fused pyrrolopyridine ring.
- Final palladium-mediated substitution to install the desired substituents.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | 4-amino-2-bromopyridine | Iodine monochloride, AcOH, 75 °C, 3 h | 2-bromo-5-iodopyridin-4-amine | 38 | Regioselective iodination |
| 2 | 2-bromo-5-iodopyridin-4-amine | Methanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to RT | N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide | 64 | Sulfonamide introduction |
| 3 | Sulfonamide intermediate | Pd-catalyzed Sonogashira coupling, base-catalyzed cyclization | Pyrrolo[3,2-c]pyridine core | Variable | Key ring closure step |
| 4 | Pyrrolo[3,2-c]pyridine intermediate | Palladium-mediated substitution | 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine | Variable | Installation of halogen substituents |
Research Findings and Notes
The sulfonamide group plays a crucial role in enhancing the efficiency of the domino cyclization reaction by increasing the acidity of the anilinic proton, which is essential for ring closure.
The regioselectivity of halogenation steps requires careful chromatographic separation due to the formation of isomeric products.
Palladium-catalyzed cross-coupling reactions are central to constructing the fused heterocyclic framework, with reaction conditions optimized for yield and selectivity.
Although direct preparation methods for this compound are limited in open literature, related synthetic routes for halogenated pyrrolopyridines provide a reliable framework adaptable to this compound.
Q & A
Q. What are the common synthetic routes for 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine, and how can low yields be addressed?
- Methodological Answer : A typical synthesis involves halogenation and fluorination steps. For example, fluorination using Selectfluor® in acetonitrile/ethanol at 70°C yielded 29% for a structurally related pyrrolopyridine derivative . To improve yields:
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of:
- ¹H/¹⁹F NMR : Peaks at δ ~7.2–8.2 ppm (aromatic protons) and δ ~-172 ppm (fluorine) confirm substitution patterns .
- HRMS : Match experimental [M+H]+ values with theoretical masses (e.g., C₇H₅FClN₂ requires 171.0120) .
- X-ray crystallography : Resolve bond lengths/angles (e.g., mean C–C = 0.004 Å, R factor = 0.052) for unambiguous confirmation .
Q. Which solvents are optimal for reactions involving pyrrolopyridine derivatives?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO, THF) are preferred for facilitating nucleophilic substitutions or coupling reactions . For fluorination, acetonitrile is effective but may require co-solvents like ethanol to improve solubility . Avoid protic solvents if base-sensitive intermediates are involved.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE: Gloves, goggles, and lab coats to prevent skin/eye contact .
- Conduct reactions in fume hoods for volatile solvents (e.g., DCM, THF).
- Dispose of waste via certified hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods aid in studying this compound?
- Methodological Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide functionalization .
- Hirshfeld surface analysis : Analyze intermolecular interactions (e.g., Cl···H, F···H) in crystal structures .
- Molecular docking : Screen for binding affinity with biological targets (e.g., kinase inhibitors) .
Q. What strategies are effective for functionalizing the pyrrolopyridine core?
- Methodological Answer :
- Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups, followed by reduction to amines .
- Suzuki coupling : Attach aryl groups via Pd-catalyzed cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) .
- Sulfonylation : React with sulfonyl chlorides to introduce sulfonamide moieties for biological activity .
Q. How do substituent positions influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Chloro/fluoro positioning : Meta-fluorine and para-chloro groups enhance electrophilic substitution rates .
- Steric effects : Bulkier substituents at the 1H-position may hinder crystallization but improve metabolic stability .
- Pharmacophore tuning : Modifications at the 3- and 4-positions (e.g., adding methyl or ethoxy groups) optimize interactions with target proteins .
Q. How can conflicting solubility data be resolved for this compound?
- Methodological Answer :
- Test solubility in DMSO (high polarity) vs. THF (moderate polarity) using UV-Vis spectroscopy or gravimetric analysis .
- Consider salt formation (e.g., hydrochloride salts) to improve aqueous solubility for biological assays .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Low yields : Switch to flow chemistry for better temperature control and mixing .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using DCM/hexane gradients) .
- Byproduct formation : Monitor reactions via LC-MS to identify intermediates and adjust stoichiometry .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthesize dichloro or trifluoro derivatives (e.g., 4,6-dichloro analogs) to assess halogen effects .
- Introduce sp³-hybridized carbons (e.g., piperidine or morpholine rings) to modulate rigidity and binding .
- Compare IC₅₀ values in enzymatic assays to correlate substituent effects with potency .
Data Contradictions and Resolution
- Solvent Choice : recommends pyridine/DMF for reactions, while uses acetonitrile/ethanol. Resolution: Test solvent combinations (e.g., DMF/ethanol) to balance polarity and boiling points .
- Fluorination Efficiency : Low yields in suggest optimizing Selectfluor® stoichiometry or switching to alternative fluorinating agents (e.g., XtalFluor-E) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
